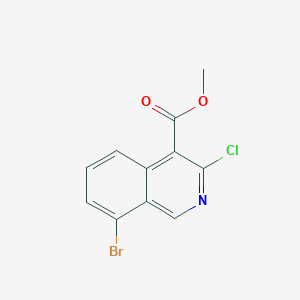![molecular formula C15H20ClN5O2 B13661904 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor
準備方法
The synthesis of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Protection with the Boc group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques for better control and efficiency .
化学反応の分析
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine undergoes various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction depending on the functional groups present and the reagents used.
Common reagents include bases like sodium hydride (NaH) for deprotection, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine has several scientific research applications:
Medicinal chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological research: The compound is used to investigate cellular signaling pathways and the role of kinases in cell cycle regulation.
Chemical biology: It serves as a tool compound for studying protein-ligand interactions and enzyme inhibition mechanisms.
作用機序
The mechanism of action of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine involves inhibition of specific kinases, such as CDK2. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the Boc and piperidine groups, making it less complex but still active as a kinase inhibitor.
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a boronic acid ester group, used in different types of coupling reactions.
The uniqueness of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine lies in its specific substitution pattern and protecting groups, which enhance its stability and biological activity .
特性
分子式 |
C15H20ClN5O2 |
|---|---|
分子量 |
337.80 g/mol |
IUPAC名 |
tert-butyl 4-(6-chloropyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClN5O2/c1-15(2,3)23-14(22)20-6-4-11(5-7-20)21-12-10(9-18-21)8-17-13(16)19-12/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
BTUQONLGRWRMEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
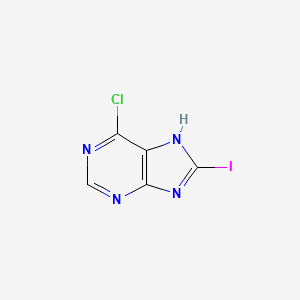
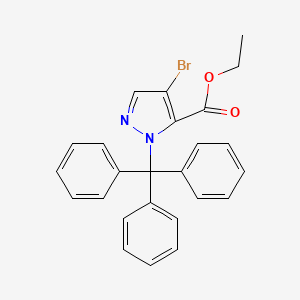
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
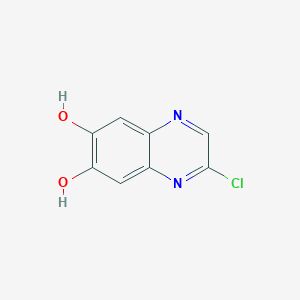


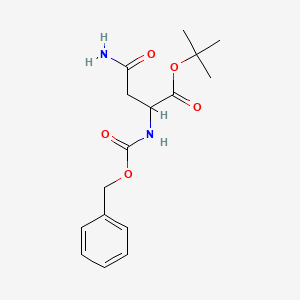

![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
